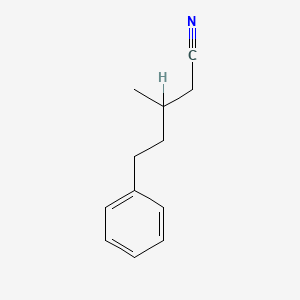

3-Methyl-5-phenylpentanenitrile

描述

Contextualization within the Field of Alkyl Nitriles and Aromatic Hydrocarbon Derivatives

3-Methyl-5-phenylpentanenitrile belongs to two significant classes of organic compounds: alkyl nitriles and aromatic hydrocarbon derivatives.

Alkyl Nitriles: Characterized by the presence of a cyano (-C≡N) functional group attached to an alkyl framework, nitriles are highly versatile intermediates in organic synthesis. numberanalytics.comebsco.com The carbon-nitrogen triple bond is a key feature, creating a reactive site for various chemical transformations. ebsco.com Nitriles can be hydrolyzed to form amides and subsequently carboxylic acids, reduced to primary amines, or reacted with organometallic reagents like Grignard reagents to form ketones. wikipedia.orglibretexts.org The cyano group is polar and the carbon atom is electrophilic, making it susceptible to nucleophilic attack. numberanalytics.comlibretexts.org Acetonitrile (B52724) (CH₃CN) is one of the simplest and most widely used nitriles, often serving as a solvent. fiveable.mescienceinfo.com

Aromatic Hydrocarbon Derivatives: These are compounds containing one or more benzene (B151609) rings. pressbooks.pub The defining feature is the aromaticity of the phenyl group (C₆H₅), which confers significant stability. wikipedia.org Aromatic hydrocarbons are typically nonpolar and insoluble in water. perlego.com They serve as fundamental building blocks for a vast array of chemicals, including plastics, pharmaceuticals, and solvents. acs.org The phenyl group is generally considered to be inductively withdrawing and can donate electron density through resonance, influencing the reactivity of the rest of the molecule. wikipedia.org

This compound integrates these features, possessing the reactive potential of the nitrile group and the structural influence of the terminal phenyl ring.

Historical Perspective on the Synthesis and Derivatization of Analogous Phenyl-Substituted Pentanenitriles

The synthesis of nitriles dates back to the 19th century. numberanalytics.com Historically, methods for preparing alkyl nitriles, including those with phenyl substituents, have been well-established. One of the classic methods is the nucleophilic substitution reaction between an alkyl halide and an alkali metal cyanide, such as sodium or potassium cyanide. wikipedia.orgscienceinfo.com This reaction, known as the Kolbe nitrile synthesis, effectively lengthens a carbon chain by one carbon. wikipedia.org

The derivatization of nitriles, particularly their hydrolysis to carboxylic acids, has also been a long-standing area of study. wikipedia.orgyoutube.com Early research established that this transformation can proceed under both acidic and basic conditions, typically forming an amide as an intermediate. wikipedia.orgyoutube.comlibretexts.org The synthesis of phenyl-substituted alkanes often involved reactions where alkyl groups are added to an aromatic ring, a field that has been extensively reviewed over the decades. perlego.com For instance, the synthesis of the related alcohol, 3-methyl-5-phenylpentanol, has been achieved through the hydrogenation of phenyl-dihydropyran intermediates, which are formed from the reaction of benzaldehyde (B42025) and 3-methyl-3-butenol. google.comgoogle.com While direct historical accounts specifically for this compound are not prominent, the foundational chemistry for creating its core structure has been part of the organic chemistry canon for many years.

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

Current research on nitriles is vibrant, focusing on developing new catalytic methods for their transformation under milder conditions to avoid the use of harsh acids or bases. researchgate.net There is also significant interest in nitrile-containing pharmaceuticals, with over 60 such drugs on the market. nih.gov The nitrile group can act as a bioisostere for other functional groups and can form covalent bonds with enzyme targets. nih.govnih.gov

However, a specific focus on this compound in the current literature appears limited. While general synthetic routes are known—for instance, it can be synthesized from 4-Phenyl-2-butanol and acetonitrile chemicalbook.com—it is not a widely studied compound in its own right. The primary knowledge gap pertains to its specific reactivity, potential applications, and biological activity. Much of the understanding of its chemical behavior is extrapolated from general principles of nitrile and aromatic compound chemistry rather than from direct empirical studies. There is a lack of detailed investigation into its unique properties that might arise from the specific combination of its structural features. For example, while the related compound (Z)-3-methyl-5-phenylpent-2-enenitrile is noted for its use in perfumery thegoodscentscompany.com, similar applications for the saturated version, this compound, are not documented.

Significance of Structural Features: Methyl Branching and Phenyl Moiety in Organic Synthesis

The structure of this compound contains two key features that significantly influence its properties and synthetic potential: the methyl branch at the β-position relative to the nitrile group and the terminal phenyl moiety.

Phenyl Moiety: The terminal phenyl group (C₆H₅) is a bulky, hydrophobic substituent that influences the molecule's physical properties, such as its boiling point and solubility. wikipedia.orgyoutube.com Electronically, the phenyl group is generally considered inductively withdrawing due to the higher electronegativity of its sp² hybridized carbons. wikipedia.org This can affect the reactivity of remote functional groups. Furthermore, the benzene ring itself can undergo electrophilic aromatic substitution reactions, although the conditions required might affect the nitrile group. pressbooks.pubperlego.com The phenyl group also plays a critical role in the structure of many pharmacologically active compounds, where it can engage in various interactions with biological targets. nih.gov

The combination of the nitrile's reactivity, the steric and electronic influence of the methyl group, and the properties imparted by the phenyl ring makes this compound a potentially useful, albeit under-explored, building block in organic synthesis.

Data and Compound Information

Physicochemical Data of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Additional Notes |

| (Z)-3-Methyl-5-phenylpent-2-enenitrile | 53243-59-7 | C₁₂H₁₃N | 308.0 - 309.0 (est.) | Also known as (Z)-citrus nitrile; used in perfumery. thegoodscentscompany.com |

| 3-Methyl-5-phenylpentanol | 55066-48-3 | C₁₂H₁₈O | Not specified | A related alcohol. chemsrc.com |

| 3-Methyl-1,5-pentanediol | 4457-67-4 | C₆H₁₄O₂ | 139 - 146 / 17 mmHg | Prepared by hydrogenation of related aldehydes or esters. orgsyn.org |

| 1-Phenyl-3-methyl-5-pyrazolone | 89-25-8 | C₁₀H₁₀N₂O | Not specified | Used as a radical scavenger and antioxidant. spectrumchemical.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-methyl-5-phenylpentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHGITHJVWASPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052190 | |

| Record name | 3-Methyl-5-phenylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54089-83-7 | |

| Record name | 3-Methyl-5-phenylpentanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54089-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepentanenitrile, beta-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054089837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepentanenitrile, .beta.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-5-phenylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5-phenylpentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chemical Transformations Involving 3 Methyl 5 Phenylpentanenitrile

Reactivity Profiling of the Nitrile Functional Group

The carbon-nitrogen triple bond (C≡N) of the nitrile group is characterized by its linear geometry and the high electronegativity of the nitrogen atom. fiveable.me This polarity renders the carbon atom electrophilic, making it a prime target for nucleophilic attack. fiveable.melibretexts.org The reactivity of the nitrile is central to its utility as a synthetic intermediate.

The fundamental reaction of the nitrile group is nucleophilic addition. The electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles. wikipedia.org The mechanism begins with the nucleophile adding to the cyano carbon, breaking one of the pi-bonds and transferring the electron pair to the nitrogen atom. This results in the formation of a transient imine anion intermediate. libretexts.org

For instance, the reaction with a potent nucleophile like a Grignard reagent (R'-MgX) proceeds via this pathway. The carbanion from the Grignard reagent attacks the nitrile carbon, leading to an imine anion which forms a salt with the magnesium halide. libretexts.org Subsequent hydrolysis of this intermediate salt yields a ketone. wikipedia.orglibretexts.org This process is known as the Moureau-Mignonac ketimine synthesis. wikipedia.org The general electrophilicity of aliphatic nitriles, such as 3-Methyl-5-phenylpentanenitrile, is considered to be intermediate, falling between that of electron-rich and electron-poor aromatic nitriles. nih.gov

| Nucleophile (Reagent) | Intermediate Species | Final Product (after workup) |

|---|---|---|

| Grignard Reagent (R'-MgX) | Imine anion salt | Ketone |

| Organolithium (R'-Li) | Imine anion | Ketone |

| Hydride Ion (from LiAlH₄) | Imine anion / Dianion | Primary Amine |

| Water/Hydroxide (B78521) (Hydrolysis) | Amide | Carboxylic Acid |

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can proceed under either acidic or basic conditions. wikipedia.org

Acid-Catalyzed Hydrolysis : In the presence of acid, the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilicity of the cyano carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.orglibretexts.org The resulting protonated imidate tautomerizes to an amide. Under the reaction conditions, this amide is then further hydrolyzed to the corresponding carboxylic acid (3-methyl-5-phenylpentanoic acid) and an ammonium (B1175870) ion. libretexts.org

Base-Catalyzed Hydrolysis : Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon. libretexts.org This forms an imine anion intermediate, which is then protonated by water to yield an imidic acid. The imidic acid is in equilibrium with its tautomer, the amide. Subsequent saponification of the amide under the basic conditions leads to the formation of a carboxylate salt, which upon acidic workup, gives the final carboxylic acid. libretexts.org The reaction can be stopped at the amide stage under milder conditions. libretexts.org

The nitrile group can be reduced to several different functional groups depending on the reagent and reaction conditions.

Reduction to Primary Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. libretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic nitrile carbon. libretexts.org This forms an imine anion, which is stabilized by complexation with the aluminum. libretexts.org A second hydride ion then attacks the imine carbon, resulting in a dianion intermediate. libretexts.orglibretexts.org Aqueous workup then protonates the dianion to yield the primary amine, 3-methyl-5-phenylpentan-1-amine. libretexts.org

Reduction to Aldehydes : A partial reduction to an aldehyde can be achieved using a less reactive, sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H). The mechanism proceeds via a single hydride addition to the nitrile carbon to form an aluminum-imine complex. The key to stopping the reaction at the aldehyde stage is the stability of this intermediate at low temperatures. Subsequent hydrolysis of the imine complex liberates the aldehyde (3-methyl-5-phenylpentanal).

Reduction to Alcohols : While direct reduction of a nitrile to an alcohol is not a standard one-step transformation, it can be achieved in a two-step process. First, the nitrile is reduced to the aldehyde as described above. The aldehyde can then be readily reduced to the corresponding primary alcohol (3-methyl-5-phenylpentan-1-ol) using a variety of reducing agents, including sodium borohydride (B1222165) or continuing the reaction with LiAlH₄.

Reactivity of the Phenyl Substituent and Associated Transformations

The phenyl group in this compound behaves as a typical substituted benzene (B151609) ring, undergoing reactions such as electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The mechanism proceeds in two main steps. masterorganicchemistry.comchemistrysteps.com First, the aromatic pi-system acts as a nucleophile, attacking a strong electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comchemistrysteps.com In the second, fast step, a base removes a proton from the carbon atom that bears the new electrophile, restoring the aromatic pi-system. masterorganicchemistry.com

The substituent already present on the ring dictates the rate of reaction and the position of the incoming electrophile. In this compound, the ring is attached to a pentylnitrile chain at its 5-position. This constitutes an alkyl substituent on the benzene ring. Alkyl groups are electron-donating through an inductive effect and are known as "activating" groups. libretexts.org They increase the rate of reaction compared to benzene itself and direct incoming electrophiles to the ortho and para positions. libretexts.orguci.edu This directing effect is due to the superior stabilization of the arenium ion intermediate when the electrophile adds to the ortho or para position, as one of the resonance structures places the positive charge on the carbon directly attached to the alkyl group, allowing for stabilization by the electron-donating substituent. libretexts.org

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|

| Alkyl (3-methylpentanenitrile) | Electron-donating (Inductive) | Activating | Ortho, Para |

While the benzene ring is generally stable, it can undergo oxidative degradation under harsh conditions, particularly in the presence of powerful oxidizing agents like hydroxyl radicals (HO•). nih.gov The initial phase of this process for alkylbenzenes involves the addition of the radical to the aromatic ring. nih.gov This addition is a primary reaction mechanism and yields a hydroxycyclohexadienyl radical. nih.gov This radical intermediate can then follow several pathways:

Phenol Formation : The hydroxycyclohexadienyl radical can eliminate a hydroperoxyl radical (HO₂•) to produce a phenolic compound.

Ring Cleavage : Alternatively, the radical can rearrange to form a bicyclic peroxy intermediate, which subsequently undergoes cleavage of the aromatic ring. nih.gov This leads to the formation of smaller, oxygenated aliphatic compounds. nih.gov

These pathways indicate that under strong oxidative stress, the aromatic integrity of this compound can be compromised, leading to a complex mixture of ring-opened and hydroxylated products.

Transformations and Functionalization of the Alkyl Chain

Detailed investigations into the transformations and functionalization of the alkyl chain of this compound are not described in the available scientific literature.

There is a lack of published research specifically detailing the alpha-functionalization of this compound. The reactivity of the carbon atom adjacent to the nitrile group is a common site for functionalization in many nitriles, typically through deprotonation to form a resonance-stabilized carbanion, which can then react with various electrophiles. However, no studies documenting this specific application to this compound, including reaction conditions, yields, or the characterization of resulting products, were found.

While some patents mention intramolecular cyclization in the synthesis of complex molecules that may share structural motifs with this compound, there are no specific studies that report on the intramolecular cyclization or ring-forming reactions of this compound itself. google.com Such reactions are plausible given the structure of the molecule, but the specific conditions required to induce cyclization and the nature of the resulting cyclic products have not been investigated or reported in the reviewed literature.

Kinetic and Thermodynamic Analysis of Key Reactions

A critical aspect of understanding chemical transformations is the analysis of their kinetic and thermodynamic parameters. This data provides insights into reaction rates, feasibility, and equilibrium positions. Unfortunately, no kinetic or thermodynamic data for any reactions involving this compound has been published. The absence of such information precludes any discussion on the energetics and reaction dynamics of this particular compound.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Methyl-5-phenylpentanenitrile, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides an unambiguous structural assignment.

In ¹H NMR, the chemical shifts of protons are influenced by their local electronic environment. The protons of the phenyl group are expected to appear in the aromatic region (typically δ 7.1-7.3 ppm). Protons on carbons adjacent to the electron-withdrawing nitrile group are deshielded and absorb in the 2-3 ppm range. libretexts.orgucalgary.ca The aliphatic protons of the pentane (B18724) chain and the methyl group would appear at higher fields (upfield).

In ¹³C NMR, the nitrile carbon itself has a characteristic chemical shift in the range of 115–120 ppm. libretexts.org The carbons of the phenyl ring would be found between approximately 126 and 140 ppm, while the sp³ hybridized carbons of the alkyl chain and methyl group would resonate at higher fields.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| 1 (CN) | - | ~120 | s |

| 2 (CH₂) | ~2.40 | ~25 | t |

| 3 (CH) | ~1.90 | ~35 | m |

| 4 (CH₂) | ~1.60 / ~1.75 | ~38 | m |

| 5 (CH₂) | ~2.70 | ~33 | t |

| 6 (C-ipso) | - | ~140 | s |

| 7/11 (C-ortho) | ~7.28 | ~128.5 | d |

| 8/10 (C-meta) | ~7.19 | ~128.4 | t |

| 9 (C-para) | ~7.25 | ~126 | t |

| 12 (CH₃) | ~1.10 | ~20 | d |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and other conditions.

Multi-dimensional NMR experiments are essential for establishing the precise connectivity of atoms within the molecule. youtube.comprinceton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the protons on C2 and C3, C3 and C4, and C4 and C5, confirming the linear nature of that part of the chain. It would also show a correlation between the methine proton on C3 and the protons of the C12 methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the carbon spectrum. For instance, the proton signal at ~1.10 ppm would show a cross-peak with the carbon signal at ~20 ppm, confirming their assignment to the C12 methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it detects longer-range couplings between protons and carbons (typically two to four bonds). sdsu.eduipb.pt This technique provides the key information to connect the different fragments of the molecule. For example, the protons of the C12 methyl group would show a correlation to C2, C3, and C4. The protons on C5 would show correlations to the aromatic carbons (C6, C7/11), confirming the attachment of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. ipb.pt For a flexible molecule like this compound, NOESY can provide insights into the preferred spatial arrangement (conformation) of the alkyl chain and its relationship to the phenyl group.

Expected Key HMBC Correlations for this compound

| Proton(s) at | Correlates to Carbon(s) at |

| H2 (CH₂) | C1 (CN), C3, C4 |

| H3 (CH) | C1 (CN), C2, C4, C5, C12 (CH₃) |

| H5 (CH₂) | C3, C4, C6 (ipso-C), C7/11 (ortho-C) |

| H12 (CH₃) | C2, C3, C4 |

The flexibility of the pentyl chain in this compound means it can exist in numerous conformations. Advanced NMR methods can probe these dynamic processes. nih.gov By analyzing Karplus relationships between three-bond coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra, dihedral angles can be estimated, providing information about the preferred staggered conformations of the alkyl chain. Furthermore, variable-temperature NMR studies can reveal information about the energy barriers between different conformers. NOESY and Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be used to measure interproton distances, which are then used to build and validate molecular models of the predominant conformations in solution. princeton.eduipb.pt

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and can be used to deduce its structure by analyzing its fragmentation patterns. sielc.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high precision (typically to four or five decimal places). nih.gov This allows for the calculation of a unique elemental formula. For this compound, the molecular formula is C₁₂H₁₅N.

Monoisotopic Mass Calculation:

C: 12 x 12.00000 = 144.00000

H: 15 x 1.00783 = 15.11745

N: 1 x 14.00307 = 14.00307

Calculated Exact Mass: 173.12042 u

An HRMS measurement yielding a mass very close to 173.12042 would unequivocally confirm the elemental composition of C₁₂H₁₅N, distinguishing it from other compounds with the same nominal mass. nih.gov

In tandem mass spectrometry (MS/MS), the molecular ion ([M]⁺• or protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.govgre.ac.uk The analysis of these fragments provides powerful evidence for the molecule's structure. The fragmentation of nitriles is often characterized by the loss of an alpha-hydrogen, although the molecular ion peak may be weak or absent. ucalgary.ca For this compound, several key fragmentation pathways can be predicted.

Benzylic Cleavage: The bond between C4 and C5 is a benzylic position, making it susceptible to cleavage. This would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 or a benzyl (B1604629) cation (C₆H₅CH₂⁺). This is a very common fragmentation pattern for compounds containing a benzyl group.

Alpha-Cleavage to Nitrile: Cleavage of the bond between C2 and C3 can occur.

Loss of Methyl Group: Cleavage of the methyl group from C3 would result in a fragment with a loss of 15 Da ([M-15]⁺).

McLafferty Rearrangement: While less direct for this specific structure, rearrangements involving hydrogen transfer followed by fragmentation are possible and can lead to characteristic neutral losses. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 173 | [C₁₂H₁₅N]⁺• | Molecular Ion (M⁺•) |

| 158 | [M - CH₃]⁺ | Loss of the C12 methyl group |

| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of tropylium ion |

| 82 | [C₅H₈N]⁺ | Cleavage of C4-C5 bond (retaining charge on nitrile fragment) |

| 77 | [C₆H₅]⁺ | Loss of the entire alkylnitrile chain |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Characterization of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification. researchgate.net

For this compound, the key functional groups are the nitrile, the phenyl ring, and the aliphatic alkyl chain.

Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in the IR spectrum. It appears as a sharp, medium-intensity absorption in the range of 2260-2240 cm⁻¹. libretexts.orgucalgary.ca This region of the spectrum is relatively uncluttered, making this peak a clear indicator of the nitrile functional group. In Raman spectroscopy, this stretch would also be prominent.

Phenyl Group (C₆H₅): The phenyl group gives rise to several characteristic vibrations.

C-H stretching: Aromatic C-H stretches appear as a group of absorptions above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

C=C stretching: Overtone and combination bands often appear in the 2000-1650 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene (B151609) ring. The fundamental C=C stretching vibrations of the ring itself are found in the 1600-1450 cm⁻¹ region.

Alkyl Groups (CH, CH₂, CH₃):

C-H stretching: Aliphatic C-H stretches appear as strong, sharp absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

C-H bending: Methyl and methylene (B1212753) bending vibrations are observed in the 1470-1365 cm⁻¹ region.

Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (Phenyl) |

| 2960 - 2850 | C-H stretch | Aliphatic (Alkyl chain) |

| 2260 - 2240 | C≡N stretch | Nitrile |

| ~1600, ~1495, ~1450 | C=C ring stretch | Aromatic (Phenyl) |

| 1470 - 1365 | C-H bend | Aliphatic (Alkyl chain) |

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical techniques are essential for distinguishing between the enantiomers of this compound and determining the enantiomeric excess (e.e.) of a sample. These methods are based on the differential interaction of chiral molecules with polarized light.

Optical Rotation: This classical technique measures the rotation of the plane of plane-polarized light as it passes through a solution containing a chiral compound. The specific rotation, [α], is a characteristic physical property of a pure enantiomer. While specific optical rotation values for the enantiomers of this compound are not widely reported in publicly available literature, the principle remains fundamental. The observed rotation of a mixture is directly proportional to the concentration of the excess enantiomer. The enantiomeric excess can be calculated using the formula:

e.e. (%) = ([α]observed / [α]max) x 100

where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer. The measurement is sensitive to experimental conditions, and as such, the temperature, solvent, and concentration must be carefully controlled and reported. sielc.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This technique provides more detailed structural information than optical rotation. A CD spectrum will show positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. For this compound, the phenyl group and the nitrile group are the primary chromophores. The resulting spectrum is a unique fingerprint for each enantiomer, with mirror-image spectra for the (R) and (S) forms. While specific CD spectral data for this compound is not readily found in surveyed literature, it is a powerful tool for its stereochemical analysis. researchgate.net In complex mixtures, multivariate regression models trained with a series of CD spectra can even be used to determine both enantiomeric and diastereomeric excess without the need for chromatographic separation. rsc.orgunodc.org

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are the gold standard for assessing the chemical purity of this compound and for separating its isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. For the analysis of this compound, a capillary column with a suitable stationary phase is used. The choice of stationary phase is critical for resolving isomers. A common choice for separating aromatic compounds is a 5% phenyl methyl siloxane column due to its efficiency at high temperatures. nih.gov To achieve separation of enantiomers, a chiral stationary phase is required. The separation is based on the differential interaction of the enantiomers with the chiral selector of the column, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity assessment and separation of isomers of this compound. For achiral separations to determine chemical purity, reversed-phase HPLC is often employed. A method for the analysis of this compound utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com

For the crucial task of separating the (R) and (S) enantiomers, chiral HPLC is necessary. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for recognizing and separating a wide range of chiral molecules, including those with aromatic rings. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

Below is a table summarizing a reported HPLC method for the analysis of this compound.

| Parameter | Value |

| Analyte | This compound |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (B52724) (MeCN) and water with phosphoric acid |

| Mode | Reverse Phase (RP) |

| Notes | For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid. The method is scalable for preparative separation. |

Table 1: HPLC Method for this compound Analysis. sielc.com

Computational Chemistry and Theoretical Studies of 3 Methyl 5 Phenylpentanenitrile

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through various established methods, it is possible to obtain a detailed picture of the geometry, electronic distribution, and energetic landscape of 3-Methyl-5-phenylpentanenitrile.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Distribution (HOMO/LUMO)

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of this compound. A common approach involves geometry optimization using the B3LYP functional with a 6-31G* basis set. This level of theory provides a reliable prediction of the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

The electronic distribution is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this electronic landscape. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, which is an electron-rich aromatic system. The LUMO, on the other hand, is likely to have significant contributions from the nitrile group (-C≡N), which is an electron-withdrawing group.

| Parameter | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Ab Initio Methods for High-Accuracy Energetic Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular energies. While computationally more demanding than DFT, they are valuable for obtaining benchmark energetic data, such as the total electronic energy and the heat of formation. These high-accuracy energy calculations are crucial for constructing precise potential energy surfaces for reaction modeling.

| Method | Calculated Total Energy (Hartree) (Illustrative) |

|---|---|

| HF/6-31G | -556.xxxxxx |

| MP2/6-31G | -557.xxxxxx |

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can also predict spectroscopic data, which is invaluable for the identification and characterization of molecules.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, typically performed at the DFT level, can predict the infrared (IR) spectrum. The characteristic stretching frequency of the nitrile group (C≡N) is a prominent feature in the IR spectrum and can be accurately predicted.

| Spectroscopic Parameter | Calculated Value (Illustrative) | Experimental Range |

|---|---|---|

| ¹³C NMR (Nitrile Carbon) | ~120 ppm | 115-125 ppm |

| ¹H NMR (Methyl Protons) | ~1.0 ppm | 0.9-1.2 ppm |

| IR Frequency (C≡N Stretch) | ~2245 cm⁻¹ | 2240-2260 cm⁻¹ |

Computational Modeling of Reaction Pathways and Transition States

Beyond static molecular properties, computational chemistry allows for the exploration of dynamic processes such as chemical reactions.

Elucidation of Mechanistic Details for Synthetic Transformations

Computational modeling can be used to investigate the mechanisms of reactions that form or involve this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. The structure and energy of the transition state provide crucial insights into the reaction mechanism and its feasibility. For example, the synthesis of this compound could be modeled to understand the step-by-step process of bond formation and breaking.

Prediction of Reactivity and Selectivity in Novel Reactions

Computational modeling can also be a predictive tool for exploring the reactivity of this compound in new, unstudied reactions. By calculating the activation energies for different possible reaction pathways, it is possible to predict which products are most likely to form and under what conditions. This predictive capability is highly valuable in the design of new synthetic routes and in understanding the chemical behavior of the molecule. For instance, the regioselectivity or stereoselectivity of a reaction involving this compound could be predicted by comparing the energies of the different possible transition states.

| Reaction Parameter | Calculated Value (Illustrative) |

|---|---|

| Activation Energy (Hypothetical Reaction A) | 25 kcal/mol |

| Activation Energy (Hypothetical Reaction B) | 35 kcal/mol |

| Reaction Enthalpy (Hypothetical Reaction A) | -15 kcal/mol |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential computational techniques used to study the three-dimensional arrangements of atoms in a molecule (conformations) and how these arrangements change over time. Given the structural flexibility of this compound, arising from several rotatable single bonds, these methods can provide deep insights into its structural preferences and dynamic behavior.

The conformational landscape of this compound is defined by the potential energy as a function of the rotation around its single bonds. The molecule's structure, featuring a phenyl ring, a methyl group, and a nitrile group attached to a pentane (B18724) chain, allows for a multitude of spatial arrangements. The stability of these conformers is primarily dictated by the interplay of torsional strain (from eclipsing interactions) and steric hindrance between the bulky phenyl group and the other substituents.

Computational exploration of this landscape typically involves systematic rotations around key dihedral angles, followed by energy minimization of the resulting structures to locate stable conformers (local minima on the potential energy surface). The primary dihedral angles of interest in this compound are along the C2-C3, C3-C4, and C4-C5 bonds of the pentanenitrile backbone.

The preferred orientations are those that minimize unfavorable steric interactions. For instance, gauche interactions between the large phenyl group and the methyl group would be energetically costly. Therefore, the most stable conformers are expected to adopt an anti-periplanar arrangement for the largest substituents around the central carbon bonds.

Hypothetical Low-Energy Conformers of this compound

The following interactive table presents hypothetical data from a computational conformational search, illustrating the relative energies of the most stable conformers based on their defining dihedral angles.

| Conformer ID | Dihedral Angle 1 (C2-C3-C4-C5) | Dihedral Angle 2 (C3-C4-C5-C_phenyl) | Relative Energy (kJ/mol) | Population (%) |

| Conf-1 | 178.5° | 180.1° | 0.00 | 45.2 |

| Conf-2 | 65.2° | 179.5° | 3.85 | 20.1 |

| Conf-3 | -64.8° | 181.0° | 3.90 | 19.8 |

| Conf-4 | 179.1° | 68.3° | 5.50 | 14.9 |

Note: This data is illustrative and based on theoretical principles of conformational analysis. It does not represent experimentally verified results.

The nitrile group (-C≡N) imparts a significant dipole moment to the molecule, making it susceptible to dipole-dipole interactions with polar solvents. The phenyl group and the alkyl chain contribute to its lipophilicity, favoring van der Waals interactions with nonpolar solvents. The balance between these interactions determines the molecule's solubility and behavior in a given medium.

In a simulation, the choice of solvent model (explicit, where individual solvent molecules are included, or implicit, where the solvent is treated as a continuum) is crucial. Simulations in explicit solvents can reveal specific solute-solvent interactions, such as the formation of solvation shells. For example, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), the positive end of the solvent dipole would be expected to orient towards the nitrogen atom of the nitrile group. In a nonpolar solvent like hexane, dispersion forces would dominate the interactions along the alkyl-phenyl portion of the molecule. These solvent interactions can stabilize certain conformers over others, potentially shifting the conformational equilibrium compared to the gas phase.

Hypothetical Simulation of Solvent Effects on Conformer Population

This interactive table shows hypothetical results from molecular dynamics simulations, demonstrating how the relative populations of the main conformers of this compound might change in different solvents.

| Solvent | Dielectric Constant | Conformer Conf-1 Population (%) | Conformer Conf-2 Population (%) | Average Solute-Solvent Interaction Energy (kJ/mol) |

| Gas Phase | 1 | 45.2 | 20.1 | N/A |

| Hexane | 1.9 | 48.5 | 18.5 | -25.4 |

| Chloroform | 4.8 | 42.1 | 22.3 | -38.7 |

| DMSO | 47 | 38.9 | 24.8 | -55.1 |

Note: This data is for illustrative purposes to demonstrate the principles of solvent effects in molecular simulations.

Quantitative Structure-Reactivity/Property Relationship (QSPR/QSAR) Studies Focusing on Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at building statistical models that correlate the chemical structure of molecules with their properties or activities. For this compound, a QSPR study could be developed to predict its chemical reactivity, particularly at the electrophilic carbon atom of the nitrile group. libretexts.org The nitrile group can undergo various reactions, such as hydrolysis to form a carboxylic acid or reduction to form a primary amine. libretexts.org

A QSPR model for predicting the reactivity of nitriles would involve calculating a set of molecular descriptors for a series of related compounds. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Partial atomic charges (e.g., on the nitrile carbon and nitrogen), dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO). A higher positive charge on the nitrile carbon would suggest greater susceptibility to nucleophilic attack. fiveable.me

Steric Descriptors: Molecular volume, surface area, and specific parameters that describe the bulkiness around the reactive site, which can influence the accessibility of the nitrile group to reagents.

Topological Descriptors: Indices that describe molecular connectivity and branching.

Once calculated, these descriptors are used as independent variables in a regression analysis to build a mathematical model that predicts a specific reactivity measure (the dependent variable), such as the rate constant (k) for a particular reaction.

For example, a hypothetical QSPR model for the acid-catalyzed hydrolysis of a series of substituted phenylpentanenitriles might take the form of a linear equation:

log(k) = β₀ + β₁(q_C) + β₂(LUMO) + β₃(V_m)

Where:

log(k) is the logarithm of the reaction rate constant.

q_C is the partial charge on the nitrile carbon.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

V_m is the molecular volume.

β₀, β₁, β₂, β₃ are coefficients determined from the regression analysis.

Such a model could be used to predict the reactivity of this compound and to design related molecules with desired reactivity profiles.

Hypothetical QSPR Data for Predicting Nitrile Hydrolysis Reactivity

The following interactive table provides a hypothetical dataset that could be used to generate a QSPR model for the relative hydrolysis rate of substituted nitriles.

| Compound | Substituent on Phenyl Ring | Partial Charge on Nitrile Carbon (q_C) | LUMO Energy (eV) | Predicted log(k_rel) |

| This compound | -H | +0.152 | -0.25 | 1.00 |

| Compound A | 4-NO₂ | +0.165 | -0.88 | 1.58 |

| Compound B | 4-Cl | +0.158 | -0.41 | 1.21 |

| Compound C | 4-CH₃ | +0.149 | -0.19 | 0.85 |

| Compound D | 4-OCH₃ | +0.145 | -0.12 | 0.72 |

Note: This data is hypothetical and serves to illustrate the components of a QSPR study.

Role of 3 Methyl 5 Phenylpentanenitrile and Its Derivatives As Versatile Synthetic Intermediates

Building Block in the Total Synthesis of Complex Organic Molecules

The strategic placement of reactive sites within 3-Methyl-5-phenylpentanenitrile allows for its use as a foundational component in the construction of intricate molecular targets. Its utility stems from both the reactivity of the nitrile moiety and the potential to use its carbon skeleton as a significant portion of a larger molecule.

The nitrile group (-C≡N) is a cornerstone of synthetic organic chemistry due to its ability to be converted into several other key functional groups through well-established chemical reactions. This versatility allows chemists to introduce a nitrogen-containing group early in a synthetic sequence and transform it as needed. vanderbilt.edu The nitrile of this compound can undergo several critical transformations:

Reduction to Primary Amines: The nitrile can be reduced to a primary amine (3-methyl-5-phenylpentan-1-amine). This transformation is fundamental for the synthesis of pharmaceuticals, agrochemicals, and as monomers for polyamides. Common laboratory reagents for this reduction include lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2 over a platinum or palladium catalyst), or diborane (B8814927) (B2H6). vanderbilt.edu

Reduction to Aldehydes: Partial reduction of the nitrile group yields the corresponding aldehyde (3-methyl-5-phenylpentanal). This reaction is typically achieved using a controlled reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol. vanderbilt.edu Aldehydes are themselves extremely useful intermediates for forming carbon-carbon bonds.

Hydrolysis to Carboxylic Acids: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to form a carboxylic acid (3-methyl-5-phenylpentanoic acid). This reaction proceeds through an intermediate amide (3-methyl-5-phenylpentanamide). researchgate.net Carboxylic acids are precursors to esters, amides, and acid chlorides, further expanding synthetic possibilities.

The following table summarizes these key interconversions:

| Starting Compound | Target Functional Group | Example Reagent(s) | Product |

| This compound | Primary Amine | LiAlH₄ or H₂/Pd-C | 3-Methyl-5-phenylpentan-1-amine |

| This compound | Aldehyde | DIBAL-H | 3-Methyl-5-phenylpentanal |

| This compound | Carboxylic Acid | H₃O⁺ or OH⁻, heat | 3-Methyl-5-phenylpentanoic acid |

The C12 carbon skeleton of this compound is a feature found in various biologically active molecules and fragrance compounds. While direct, multi-step total syntheses starting from this specific nitrile are not widely documented in seminal literature, its structural motif is of significant interest. For instance, the related alcohol, 3-methyl-5-phenylpentanol, is a widely used fragrance ingredient valued for its rosy scent. researchgate.netnih.govgoogle.com

The synthesis of natural products often relies on the strategic assembly of key fragments. researchgate.net A molecule like this compound can be viewed as a synthon providing a phenylpropyl or a branched pentyl unit. The functional handle of the nitrile allows for its attachment to other parts of a target molecule, for example, through reactions of a carbanion formed at the alpha-position to the nitrile group. The inherent structure is a building block for creating the carbon backbone of various phenylpropanoids or other substituted long-chain aromatic compounds.

Scaffold for the Development of New Materials with Tailored Properties

The unique combination of an aromatic ring and a polar nitrile group on a flexible alkyl chain makes this compound and its derivatives attractive candidates for the development of advanced materials.

Nitrile groups play a significant role in polymer chemistry, imparting properties such as high thermal stability, chemical resistance, and polarity. numberanalytics.com While this compound is not a monomer itself, it can be chemically modified to become one. For example, introducing a polymerizable group such as a vinyl or methacrylate (B99206) function onto the phenyl ring would transform it into a specialty monomer.

When incorporated into a polymer backbone, the 3-methyl-5-phenylpentyl side chain would influence the material's bulk properties. The flexible alkyl chain and the methyl branch would likely disrupt polymer chain packing, potentially lowering the glass transition temperature (Tg) and increasing solubility compared to polymers with rigid side chains. lu.se Conversely, the polar nitrile group could enhance intermolecular forces. researchgate.net

Furthermore, the nitrile groups on a polymer chain can be chemically modified after polymerization. This post-polymerization modification is a powerful tool for creating new functional materials. researchgate.netresearchgate.net For instance, the nitrile groups within a polymer could be reduced to amines to create a material with different adhesion or coating properties, or they could be used in cycloaddition reactions to graft other molecules onto the polymer backbone, as demonstrated in the creation of colorimetric sensors. rsc.org

The derivatives of this compound are valuable specialty chemicals in their own right. The interconversions discussed in section 6.1.1 lead to molecules with direct applications in material science:

Amines: The derived primary amine, 3-methyl-5-phenylpentan-1-amine, can serve as a monomer for specialty polyamides or as a curing agent for epoxy resins, imparting flexibility and hydrophobicity from its alkylphenyl chain.

Carboxylic Acids: The corresponding carboxylic acid can be used to synthesize specialty polyesters or polyamides. Its ester derivatives could be investigated as plasticizers, lubricants, or performance additives in various formulations.

Alcohols: The related alcohol, 3-methyl-5-phenylpentanol, is a known fragrance ingredient, which is a major class of specialty chemicals. nih.gov

The molecule's structure lends itself to creating compounds with a specific balance of polar and non-polar characteristics, which is desirable for additives, surfactants, and other performance chemicals.

Academic Investigations into Structure-Odor Relationships (e.g., impact of structural modifications on olfactory receptor binding hypotheses)

The field of olfaction science seeks to understand why a molecule smells the way it does, a concept known as the Structure-Odor Relationship (SOR). semanticscholar.orgnih.gov Molecules with structures similar to this compound are often studied in this context due to their prevalence in the fragrance industry. The human olfactory system perceives odor through a combinatorial mechanism where a single molecule can interact with multiple olfactory receptors, and a single receptor can bind to multiple molecules, creating a complex signaling pattern that the brain interprets as a specific scent. perfumerflavorist.com

SOR studies often involve synthesizing a series of analogs where specific parts of a parent molecule are systematically changed. For this compound, researchers might investigate:

Position of the Methyl Group: Moving the methyl group from the C3 position to C2 or C4 would alter the molecule's shape and could significantly change its interaction with olfactory receptors.

Substitution on the Phenyl Ring: Adding substituents (e.g., methoxy, chloro) to the phenyl ring would alter its electronic properties and steric profile.

Functional Group Replacement: The nitrile group itself is often compared to other functionalities. For example, replacing the nitrile with an aldehyde or ester can reveal the functional group's importance to a specific odor character.

A key principle in SOR is the concept of isosteres, where functional groups or fragments with similar size, shape, and electronic properties can be interchanged. perfumerflavorist.com For example, studies have shown that a phenyl group can sometimes substitute for an isobutenyl group with only a minor change in odor character, though often with an increase in odor longevity. perfumerflavorist.com This makes the phenylethyl moiety in this compound an interesting point of comparison to many terpene-based fragrance molecules.

The table below illustrates a hypothetical SOR study based on the this compound scaffold.

| Structural Modification | Rationale for Investigation | Potential Impact on Odor Profile |

| Removal of the 3-methyl group | Assess the importance of the branched structure for receptor fit. | May result in a simpler, less defined odor or a complete loss of characteristic scent. |

| Change chain length (e.g., 3-Methyl-4-phenylbutanenitrile) | Evaluate the effect of molecular length and flexibility. | Could shift the odor from one family to another (e.g., floral to woody). |

| Replace phenyl with cyclohexyl | Compare sterically similar but electronically different groups. perfumerflavorist.com | May retain the general odor character but alter its nuances and strength. |

| Replace nitrile with aldehyde | Investigate the role of the nitrile's electronic character vs. another polar group. | Likely to produce a significantly different odor, possibly more aldehydic or citrusy. |

These academic investigations are crucial for developing predictive models that can guide the design of new fragrance ingredients with specific, desirable scent profiles. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for 3 Methyl 5 Phenylpentanenitrile

Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. journals.co.za Traditional methods for nitrile synthesis and hydrolysis often rely on harsh conditions, such as strong acids or bases, which can generate significant waste streams. journals.co.za Green chemistry seeks to mitigate this by designing processes that are safer, more efficient, and utilize sustainable resources. rsc.org

A primary focus of green chemistry is the reduction or elimination of hazardous solvents. Research is increasingly directed towards reactions conducted in aqueous media, which is non-toxic, non-flammable, and abundant. journals.co.za Biocatalytic processes, for example, often operate under mild conditions in aqueous solutions, offering a significant environmental advantage. journals.co.zaresearchgate.net The hydration of nitriles to amides, a related transformation, has been demonstrated effectively in water, suggesting the potential for similar green approaches for nitrile synthesis itself. researchgate.net

Future research for 3-Methyl-5-phenylpentanenitrile could explore one-pot syntheses where water is the only byproduct, significantly improving the atom economy and reducing waste. organic-chemistry.org Another promising avenue is the use of innovative reaction platforms, such as filter paper, which can facilitate reactions in water-based systems and simplify purification processes. rsc.org These approaches align with the principles of minimizing waste and enhancing reaction safety and efficiency. journals.co.za

The shift from petrochemical feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. wordpress.com Biomass, including materials like plant oils and lignin, represents a vast and largely untapped source of renewable carbon for chemical synthesis. azolifesciences.comnih.govresearchgate.net Research into converting these bio-based materials into chemical precursors could provide a sustainable starting point for the synthesis of this compound. wordpress.com For instance, fatty acids derived from plant oils could be enzymatically converted to aldehydes, which are versatile intermediates in organic synthesis. azolifesciences.com

The use of renewable catalysts, particularly enzymes, is another critical area of development. kit.edu Nitrile-converting enzymes like nitrilase, nitrile hydratase, and aldoxime dehydratase offer highly selective and efficient routes to and from nitriles under mild, environmentally friendly conditions. azolifesciences.comtandfonline.comnih.gov These biocatalysts can be employed as whole-cell systems or as purified enzymes to produce nitriles without the need for toxic reagents like cyanide. azolifesciences.comtandfonline.com A greener process developed for the related compound 3-methyl-5-phenylpentanol already employs a recyclable catalyst, highlighting the feasibility of this approach. csmcri.res.in

Table 1: Potential Green Chemistry Approaches for this compound Synthesis This table is interactive. Click on the headers to sort.

| Approach | Catalyst Type | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Biocatalysis | Nitrilase, Nitrile Hydratase, Aldoxime Dehydratase tandfonline.comnih.gov | Aqueous media, ambient temperature, moderate pH journals.co.za | High selectivity, reduced energy consumption, biodegradable catalyst, avoids toxic reagents. journals.co.zatandfonline.com |

| Aqueous Media Synthesis | Metal complexes, Phase-transfer catalysts | Water as solvent researchgate.net | Environmentally friendly, non-flammable, improved safety, potentially simplified workup. journals.co.zaresearchgate.net |

| Renewable Feedstocks | Enzymes, Heterogeneous catalysts | Varies depending on feedstock and target intermediate | Reduced reliance on fossil fuels, lower carbon footprint, utilization of waste biomass. wordpress.comazolifesciences.comnih.gov |

| One-Pot Synthesis | Various (e.g., choline (B1196258) chloride/urea mixture) organic-chemistry.org | Solvent-free or minimal solvent | Increased efficiency, reduced waste from intermediate purification steps, improved atom economy. organic-chemistry.org |

Integration with Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical synthesis, capable of accelerating discovery and optimizing complex processes. beilstein-journals.orgmdpi.com These technologies can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic pathways, and refine reaction conditions for optimal yield and selectivity. beilstein-journals.org

Beyond route design, ML algorithms are instrumental in optimizing reaction conditions. beilstein-journals.orgnih.gov By combining high-throughput experimentation with ML models, researchers can efficiently navigate the complex parameter space of a chemical reaction (e.g., temperature, catalyst loading, solvent) to identify the optimal conditions with significantly fewer experiments than traditional methods. beilstein-journals.org This approach, which can be applied to improve the synthesis of various materials from silver nanowires to complex organic molecules, holds great promise for making the production of this compound more efficient and cost-effective. researchgate.net The combination of AI for route design and ML for optimization represents a holistic strategy for accelerating the development of superior synthetic processes. beilstein-journals.orgyoutube.com

Table 2: Applications of AI and Machine Learning in Synthesis This table is interactive. Click on the headers to sort.

| Application Area | AI/ML Technique | Purpose | Potential Impact on this compound Synthesis |

|---|---|---|---|

| Synthetic Route Design | Retrosynthesis Prediction Models (e.g., ReTReK) chemrxiv.orgresearchgate.net | To identify novel and more efficient multi-step synthetic pathways from available starting materials. beilstein-journals.org | Discovery of shorter, higher-yielding, or more sustainable routes; avoidance of problematic intermediates. |

| Reaction Optimization | Bayesian Optimization, Reinforcement Learning beilstein-journals.org | To fine-tune reaction parameters (temperature, concentration, catalyst) for maximum yield and selectivity. nih.gov | Increased product yield, reduced byproduct formation, faster process development, and lower manufacturing costs. |

| Predictive Modeling | Deep Neural Networks, Random Forest Algorithms mdpi.comresearchgate.net | To predict the outcome of unknown reactions or the properties of potential products. | Prioritization of promising synthetic strategies before committing lab resources; screening of virtual compound libraries. |

| Process Automation | Integration with Automated Lab Systems ("Self-Driving Labs") beilstein-journals.org | To create fully automated workflows for synthesis, analysis, and optimization. | Accelerated discovery and development cycles; high-throughput screening of reaction conditions. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While established methods for nitrile synthesis exist, future research should also focus on discovering novel chemical transformations that can access this compound or use it as a building block in new ways. This involves exploring its reactivity beyond simple hydrolysis or reduction, aiming to construct more complex molecular architectures.

One promising area is the development of biocatalytic methods for C-C bond formation to create nitrile-bearing stereocenters, a challenging but valuable transformation in organic synthesis. acs.org Applying such a strategy could lead to chiral variants of this compound or its derivatives. Another avenue involves photochemical transformations, where light is used to induce unique bond-forming or rearranging reactions, potentially leading to the nitrile product through novel mechanistic pathways. acs.org Furthermore, leveraging the nitrile group's electronic properties in multicomponent reactions (MCRs) could enable the rapid assembly of complex molecules from simple precursors in a single, highly efficient step. kit.edu Exploring these unprecedented transformations could unlock new applications and synthetic routes previously considered inaccessible.

Development of Advanced In-Situ Analytical Tools for Real-Time Reaction Monitoring and Control

To improve the safety, efficiency, and consistency of chemical manufacturing, there is a growing emphasis on Process Analytical Technology (PAT). wikipedia.org PAT involves the use of in-situ analytical tools to monitor and control reactions in real-time, providing a deep understanding of the process as it happens. wikipedia.orgbruker.com

For the synthesis of this compound, which may involve highly reactive intermediates like Grignard reagents, real-time monitoring is crucial for safety and process optimization. acs.orgmt.com In-situ spectroscopic techniques such as Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly powerful PAT tools. dtu.dkamericanpharmaceuticalreview.com These methods use fiber-optic probes inserted directly into the reactor to continuously collect data on the concentration of reactants, intermediates, and products without the need for manual sampling. acs.orgmt.com This real-time data allows for precise control over critical process parameters, such as reactant dosing, to maximize yield and minimize impurity formation. dtu.dkacs.org The information gained also provides rich kinetic data that accelerates process development and ensures robust scale-up. americanpharmaceuticalreview.comyoutube.com Other techniques like Raman spectroscopy and in-situ NMR can provide complementary information, offering a comprehensive picture of the reaction dynamics. acs.orgspectroscopyonline.com

Table 3: In-Situ Analytical Tools for Reaction Monitoring This table is interactive. Click on the headers to sort.

| Analytical Tool | Type of Information | Relevance to this compound Synthesis |

|---|---|---|

| Near-Infrared (NIR) Spectroscopy | Real-time concentration of reactants, products, and some intermediates. dtu.dkacs.org | Monitoring the consumption of starting materials and formation of the nitrile product; crucial for controlling stoichiometry in reactions involving Grignard reagents. mt.comdtu.dk |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Real-time concentration profiles of key chemical species; identification of transient intermediates. americanpharmaceuticalreview.com | Tracking reaction kinetics and mechanisms; ensuring reaction completion and identifying potential process deviations. americanpharmaceuticalreview.comyoutube.com |

| Raman Spectroscopy | Molecular structure and bond vibrations; suitable for aqueous and non-aqueous systems. spectroscopyonline.com | Complementary to FTIR; can monitor reactions where IR is less sensitive, such as certain C-C bond formations. |

| In-Situ Nuclear Magnetic Resonance (NMR) | Detailed structural information on intermediates and byproducts. acs.org | Elucidating complex reaction mechanisms and identifying unexpected reaction pathways or impurity structures. acs.org |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-methyl-5-phenylpentanenitrile in laboratory settings?

- Methodological Answer : Synthesis typically involves nitrile formation via alkylation of phenylacetonitrile derivatives. Key steps include:

- Reaction Design : Use a nucleophilic substitution reaction with appropriate alkyl halides (e.g., 3-methylpentyl bromide) under basic conditions (e.g., KOH/EtOH).

- Purification : Distillation under reduced pressure (boiling point: ~287.5°C ) followed by column chromatography.

- Characterization : Confirm purity via GC (≥98% purity as per industrial standards ) and structural validation using H/C NMR and FT-IR.

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should focus on:

- pH Resistance : Expose the compound to acidic (HCl), alkaline (NaOH), and oxidizing (bleach) environments. Monitor degradation via HPLC or GC-MS over time .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Light Sensitivity : Conduct UV-Vis spectroscopy under controlled light exposure to detect photodegradation products.

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

- Methodological Answer :

- Chromatography : GC-MS with a non-polar column (e.g., DB-5) for separation and quantification, leveraging its high Log P (3.45) for retention time optimization .

- Spectroscopy : NMR for structural elucidation, focusing on nitrile () and aromatic proton signals.

- Mass Spectrometry : High-resolution MS (e.g., Orbitrap) to confirm molecular ion peaks (, MW = 173.3 g/mol ).

Advanced Research Questions

Q. How can contradictory data on reaction yields for this compound synthesis be resolved?

- Methodological Answer :

- Controlled Replication : Standardize reaction parameters (temperature, solvent, catalyst) across labs.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., oxidation byproducts like ketones ).

- Computational Modeling : Apply DFT calculations to explore reaction pathways and identify kinetic bottlenecks.

Q. What computational approaches are suitable for predicting the reactivity of this compound in organic transformations?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with nucleophiles (e.g., Grignard reagents) to predict regioselectivity.

- QSPR Models : Correlate Log P (3.45 ) with solubility and reactivity parameters.

- Docking Studies : Investigate binding affinity with biological targets (e.g., enzymes in toxicity pathways ).

Q. What experimental strategies are recommended for evaluating the endocrine disruption potential of this compound?

- Methodological Answer :

- In Vitro Assays : Use ER/AR reporter gene assays to assess receptor binding activity, referencing its inclusion in the EPA’s Endocrine Disruptor Screening Program .

- Metabolite Profiling : Identify bioactive metabolites via hepatic microsome incubations coupled with LC-HRMS.

- Transcriptomics : Analyze gene expression changes in exposed cell lines (e.g., MCF-7 for estrogenic effects).

Q. How can researchers design in vitro models to investigate the neurotoxic effects of this compound?

- Methodological Answer :

- Cell-Based Systems : Utilize SH-SY5Y neuronal cells exposed to sub-cytotoxic concentrations. Measure mitochondrial stress (JC-1 assay) and ROS production.

- Omics Integration : Perform proteomics to identify dysregulated pathways (e.g., oxidative phosphorylation ).

- Comparative Analysis : Cross-reference findings with structurally similar nitriles (e.g., 2-(3,4-dimethoxyphenyl) derivatives ).

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。